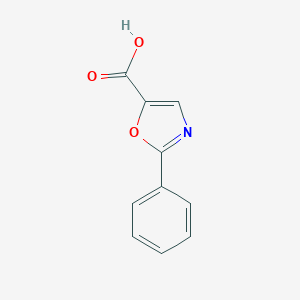

2-Phenyloxazole-5-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQVAHVZIBDHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544993 | |

| Record name | 2-Phenyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106833-79-8 | |

| Record name | 2-Phenyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyloxazole 5 Carboxylic Acid and Its Precursors

Classical and Contemporary Approaches to Oxazole (B20620) Synthesis

The formation of the oxazole ring is typically achieved through the cyclization of open-chain precursors containing the requisite nitrogen, oxygen, and carbon atoms. These methods often involve dehydration or oxidative cyclization steps and can be catalyzed by acids, bases, or transition metals.

Cyclization Reactions

The catalytic cyclization of N-acyl-aminoalkene derivatives represents a modern approach to oxazole synthesis. While direct catalytic cyclization of N-benzoyl-aminoalkenes is not widely documented, related catalytic systems provide insight into this strategy. For instance, a calcium-catalyzed method has been developed for the synthesis of 5-aminooxazoles from N-acyl-N,O-acetals and isocyanides. nih.gov In this process, a catalytic amount of a calcium salt, such as Ca(NTf₂)₂, in the presence of a phase-transfer co-catalyst like nBu₄NPF₆, facilitates the reaction. The proposed mechanism involves the formation of a reactive N-acyliminium ion, which then reacts with the isocyanide. Subsequent cyclization and aromatization yield the desired oxazole product. nih.gov This method highlights the potential of alkaline earth metals in catalyzing oxazole formation under relatively mild conditions.

Table 1: Calcium-Catalyzed Synthesis of a 5-Aminooxazole Derivative nih.gov

| Entry | Reactant 1 (N-acyl-N,O-acetal) | Reactant 2 (Isocyanide) | Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | N-Benzoyl-N,O-acetal | tert-Butylisocyanide | Ca(NTf₂)₂ / nBu₄NPF₆ | DCE | 80 | 5 | 83 |

| 2 | N-Benzoyl-N,O-acetal | tert-Butylisocyanide | Ca(NTf₂)₂ / nBu₄NPF₆ | DCE | 80 | 15 | 85 |

Data sourced from a study on the calcium-catalyzed synthesis of 5-aminooxazoles. nih.gov

The cyclodehydration of β-hydroxy amides is a well-established route to 2-oxazolines, which are immediate precursors to oxazoles. This two-step sequence involves an initial ring-closing dehydration followed by an oxidation step to introduce the second double bond of the oxazole ring. A variety of reagents have been developed to effect the initial cyclodehydration.

Commonly used dehydrating agents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). nih.gov These reagents promote the conversion of β-hydroxy amides to the corresponding oxazolines under mild conditions. More recently, triflic acid (TfOH) has been reported as an effective catalyst for this transformation, affording oxazolines with inversion of stereochemistry at the hydroxyl-bearing carbon, which suggests activation of the alcohol as a leaving group. nih.gov Another powerful reagent for this purpose is XtalFluor-E, a tetrafluoroborate (B81430) salt of DAST. nih.gov The choice of reagent can be critical, especially when dealing with substrates bearing acid-labile protecting groups. nih.gov

Table 2: Reagents for Cyclodehydration of β-hydroxy amides to 2-Oxazolines

| Reagent | Typical Conditions | Notes | Reference |

| DAST | CH₂Cl₂, -78 °C to rt | Effective, but can release HF | nih.gov |

| Deoxo-Fluor | CH₂Cl₂, 0 °C to rt | Thermally more stable than DAST | nih.gov |

| XtalFluor-E | CH₂Cl₂, -78 °C to rt | Good yields, can be Lewis acidic | nih.gov |

| Triflic Acid (TfOH) | Catalytic, various solvents | Promotes inversion of stereochemistry | nih.gov |

While the direct cyclization of N-formyl alanine (B10760859) esters is not a standard named reaction for oxazole synthesis, it conceptually relates to methods that construct the C4-C5 bond of the oxazole ring. A cornerstone in this area is the Van Leusen oxazole synthesis, which provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org

In the Van Leusen synthesis, the reaction is typically carried out in the presence of a base, such as potassium carbonate, in a protic solvent like methanol (B129727). The base deprotonates the active methylene (B1212753) group of TosMIC, which then acts as a nucleophile, attacking the aldehyde. An intramolecular cyclization follows, and subsequent elimination of the tosyl group and water leads to the formation of the oxazole ring. organic-chemistry.org This powerful one-pot reaction allows for the synthesis of a wide array of oxazoles by varying the starting aldehyde.

The intramolecular cyclization of enamides is a powerful and versatile strategy for the synthesis of substituted oxazoles. This approach can be promoted by various reagents, leading to different substitution patterns on the oxazole ring.

One common method involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), which mediate an intramolecular oxidative cyclization. This approach is advantageous due to its metal-free nature. Another prominent method is the copper-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature. This protocol often utilizes a copper(II) salt, like CuBr₂, in conjunction with an oxidant such as potassium persulfate (K₂S₂O₈). Furthermore, iodine-mediated cyclization of enamides provides another effective route to substituted oxazoles. These methods are often complementary, allowing for the synthesis of a diverse range of oxazole derivatives.

The cyclization of N-acylated α-amino acids is a fundamental step in several classical oxazole syntheses, most notably the Robinson-Gabriel synthesis. In this approach, the N-acylated α-amino acid is first converted to an intermediate N-acyl-α-amino ketone. The initial step, however, often involves the intramolecular cyclodehydration of the N-acylated α-amino acid to form a 2-substituted-5-oxazolone (also known as an azlactone). nih.govrsc.org

This cyclodehydration can be achieved using various dehydrating agents. A common method involves the use of ethyl chloroformate in the presence of a base like 4-methylmorpholine (B44366) in an anhydrous solvent such as dichloromethane. nih.gov The resulting oxazolone (B7731731) is a key intermediate that can then be reacted further. For instance, in a multi-step sequence, the oxazolone can undergo a Friedel-Crafts acylation with an aromatic compound in the presence of a Lewis acid like aluminum trichloride (B1173362) to yield an N-acyl-α-amino ketone. This ketone can then undergo a final cyclization, often promoted by a strong acid or dehydrating agent like phosphoryl trichloride, to furnish the final 1,3-oxazole product in what constitutes the Robinson-Gabriel cyclization step. nih.govrsc.org

Table 3: Multi-step Synthesis of a 1,3-Oxazole from an N-Acylated α-Amino Acid nih.gov

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | N-Acyl-L-valine | Ethyl chloroformate, 4-methylmorpholine, CH₂Cl₂, rt | 4-Isopropyl-2-aryl-1,3-oxazol-5(4H)-one | 90 |

| 2 | 4-Isopropyl-2-aryl-1,3-oxazol-5(4H)-one | Benzene, AlCl₃, rt | N-(1-Oxo-1-phenyl-3-methylbutan-2-yl)benzamide | 80 |

| 3 | N-(1-Oxo-1-phenyl-3-methylbutan-2-yl)benzamide | POCl₃, reflux | 5-Phenyl-4-isopropyl-2-aryl-1,3-oxazole | 79 |

Data derived from a study on the synthesis of new 1,3-oxazole derivatives. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) provide an efficient pathway for synthesizing complex molecules like oxazolones from simple starting materials in a single step, minimizing waste and simplifying purification processes.

The Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, is a versatile reagent used for the direct, one-pot conversion of carboxylic acids into valuable oxazolone precursors. academie-sciences.frdaneshyari.com This methodology involves the N-acylation of an amino acid, such as glycine, with a carboxylic acid activated by the Vilsmeier reagent. The resulting N-acyl-α-amino acid intermediate undergoes subsequent cyclodehydration, also mediated by the Vilsmeier reagent, to yield the corresponding oxazol-5-one. academie-sciences.fracademie-sciences.fr

For instance, the synthesis of 2-phenyloxazol-5-one, a direct precursor to the target carboxylic acid, can be achieved starting from benzoic acid and glycine. The reaction proceeds smoothly at room temperature. academie-sciences.fracademie-sciences.fr The Vilsmeier reagent first activates the benzoic acid, which then acylates the glycine. The resulting hippuric acid is then cyclized in the same pot to furnish 2-phenyloxazol-5-one. academie-sciences.fr This one-pot process is notable for its mild conditions, operational simplicity, and the ease of removal of byproducts like DMF and salts through aqueous workup. academie-sciences.fr

Table 1: Vilsmeier Reagent-Mediated Synthesis of 2-Phenyloxazol-5-one

| Starting Materials | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid, Glycine | Vilsmeier Reagent, Triethylamine (Et3N) | Chloroform (dry) | Room Temperature, 2h | 2-Phenyloxazol-5-one | 66% | academie-sciences.fracademie-sciences.fr |

A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using stable triflylpyridinium reagents, such as DMAP-Tf. nih.govacs.org This transformation proceeds via the in situ generation of a reactive acylpyridinium salt from a carboxylic acid. This intermediate is then trapped by a nucleophile like an isocyanoacetate or tosylmethyl isocyanide to form the oxazole ring. acs.orgacs.org

This method is characterized by its broad substrate scope, accommodating sterically hindered and electronically diverse carboxylic acids, and its tolerance for various functional groups. nih.govacs.org The synthesis of an ester of 2-phenyloxazole-5-carboxylic acid can be envisioned through this route by reacting benzoic acid with an isocyanoacetate derivative. The reaction is typically rapid and can be performed at ambient temperature. nih.govresearchgate.net A significant practical advantage of this protocol is the potential for recovery and reuse of the pyridine (B92270) base (e.g., DMAP), enhancing its cost-effectiveness and sustainability. acs.org

Table 2: Conceptual Synthesis using Triflylpyridinium Reagent

| Starting Materials | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid (e.g., Benzoic Acid), Isocyanoacetate | Triflylpyridinium Reagent (e.g., DMAP-Tf) | Acylpyridinium Salt | 4,5-Disubstituted Oxazole (e.g., 2-Phenyl-oxazole-5-carboxylate ester) | nih.govacs.orgacs.org |

Named Reactions and Their Adaptations

Classic named reactions remain fundamental and versatile tools for the construction of the oxazole core, often adapted for specific synthetic targets.

The Robinson-Gabriel synthesis is a robust and traditional method for forming oxazoles through the acid-catalyzed cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.comcutm.ac.in The reaction typically employs dehydrating agents such as concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride (B1165640). wikipedia.orgacs.org To synthesize this compound or its ester equivalent via this route, the required precursor would be an α-(benzoylamino)-β-ketoester.

The synthesis can be performed as a one-pot sequence by combining a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration. acs.org For example, an oxazolone template can react with an aromatic substrate in the presence of a Lewis acid like aluminum chloride to generate the 2-acylamino-ketone intermediate in situ, which then undergoes cyclization to form a trisubstituted oxazole. acs.org Modern adaptations have expanded this reaction to solid-phase synthesis, using a resin-bound α-acylamino ketone and trifluoroacetic anhydride as the cyclodehydrating agent. nih.gov

Table 3: Robinson-Gabriel Synthesis Overview

| General Precursor | Typical Reagents | Mechanism | Product | Reference |

|---|---|---|---|---|

| 2-Acylamino-ketone | H₂SO₄, POCl₃, TFAA | Intramolecular Cyclodehydration | Substituted Oxazole | wikipedia.orgsynarchive.com |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. dbpedia.orgwikipedia.org This dehydration reaction typically uses equimolar amounts of the reactants, which are often aromatic, dissolved in a solvent like dry ether. wikipedia.org The resulting 2,5-disubstituted oxazole precipitates as a hydrochloride salt. wikipedia.org

For the synthesis of a 2-phenyl-5-substituted oxazole, benzaldehyde (B42025) would serve as one component. cutm.ac.in However, the direct introduction of a carboxylic acid group at the 5-position using this classical method is not straightforward and would require a cyanohydrin precursor that contains or could be readily converted to a carboxyl group. While historically significant for preparing diaryloxazoles, its application for producing this compound is less direct compared to other methods. wikipedia.org

Table 4: Fischer Oxazole Synthesis Example

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Mandelic acid nitrile (Benzaldehyde cyanohydrin), Benzaldehyde | Anhydrous HCl, Ether | 2,5-Diphenyloxazole | cutm.ac.in |

The Erlenmeyer-Plöchl reaction is a cornerstone for the synthesis of 2-phenyloxazol-5-ones, also known as azlactones. wikipedia.org The reaction involves the condensation of N-acylglycines, most commonly hippuric acid (N-benzoylglycine), with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate. ijpsonline.comyoutube.com Hippuric acid first cyclizes in the presence of acetic anhydride to form the key intermediate, 2-phenyloxazol-5-one. wikipedia.org

This oxazolone intermediate possesses acidic protons at the C4 position, which can then react with an aldehyde (e.g., benzaldehyde) to form a 4-alkylidene-2-phenyloxazol-5-one. wikipedia.orgresearchgate.net While this classical pathway leads to substitution at the 4-position, the initial product, 2-phenyloxazol-5-one, is a critical precursor for this compound. The oxazolone can be hydrolyzed or otherwise functionalized to yield the desired acid. Numerous modifications have been developed to improve yields and broaden the reaction's scope, including the use of various catalysts and alternative energy sources like microwave irradiation. sci-hub.sejocpr.com

Table 5: Erlenmeyer-Plöchl Reaction for Azlactone Synthesis

| Starting Materials | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Hippuric Acid, Aromatic Aldehyde (e.g., p-nitrobenzaldehyde) | Acetic Anhydride, Sodium Acetate | Heat (e.g., 100 °C) | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | sci-hub.se |

| Hippuric Acid, Benzaldehyde | Acetic Anhydride, [bmIm]OH (ionic liquid) | Room Temperature, 90 min | 4-Benzylidene-2-phenyl-5(4H) oxazolone | jocpr.com |

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring. google.comresearchgate.net First reported in 1972, this reaction facilitates the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). researchgate.netorgsyn.org The reaction is notable for its mild conditions and its utility in generating a wide array of oxazole derivatives. sigmaaldrich.com

The mechanism of the Van Leusen synthesis is driven by the unique properties of the TosMIC reagent. google.com TosMIC possesses acidic methylene protons, an isocyano group, and a tosyl group which serves as an excellent leaving group. google.comresearchgate.net The process begins with the deprotonation of TosMIC by a base, creating a nucleophilic species. This nucleophile then attacks the carbonyl carbon of an aldehyde. The resulting adduct undergoes a 5-endo-dig cyclization, forming a 5-hydroxy-2-oxazoline intermediate. google.comnih.gov The final step involves the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid) and a molecule of water, which results in the aromatization of the ring to yield the stable 5-substituted oxazole product. google.comresearchgate.net This reaction can be performed as a one-pot synthesis, making it an efficient route for creating oxazole-based compounds. researchgate.net

Synthesis of this compound

The synthesis of this compound is typically achieved not by direct construction but through the strategic formation and subsequent modification of precursors. Key methods involve the creation of a suitable oxazole intermediate, often an ester or a related functional group at the C5 position, which is then converted to the final carboxylic acid.

Precursor Synthesis and Functionalization

Role of 2-Phenyloxazol-5(4H)-one as Intermediate

The compound 2-phenyloxazol-5(4H)-one, also known as 2-phenyl-5-oxazolone or an azlactone, is a significant intermediate in the synthesis of various amino acids and heterocyclic compounds. researchgate.netchemicalbook.com These intermediates are commonly prepared through the Erlenmeyer-Plöchl synthesis, which involves the cyclization and dehydration of N-acylglycines, such as hippuric acid, using a dehydrating agent like acetic anhydride. chemicalbook.comresearchgate.net

The 2-phenyloxazol-5(4H)-one ring is reactive and serves as a template for further functionalization. The C4 position is particularly reactive and can be condensed with aldehydes to form 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. researchgate.netjocpr.com While these derivatives are valuable in their own right, the oxazolone core is also a precursor for compounds with substitution at the C5 position. The ring can be opened by various nucleophiles, including alkoxides and amines, to yield functionalized enamides. nih.gov These enamides can then undergo intramolecular cyclization to form 2-phenyl-4,5-substituted oxazoles, providing a pathway to introduce the necessary carboxylate functionality or its precursor at the C5 position. nih.gov

Hydrolysis of Esters, e.g., Methyl 2-phenyloxazole-5-carboxylate

A common and direct method for preparing this compound is the hydrolysis of its corresponding ester, such as methyl 2-phenyloxazole-5-carboxylate. This transformation is a standard procedure in organic synthesis. The ester group serves as a stable protecting group for the carboxylic acid during the synthesis of the oxazole ring and can be efficiently removed in a final step.

The hydrolysis is typically carried out under basic conditions, a process known as saponification. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol or tetrahydrofuran (B95107) (THF) to ensure solubility. The reaction mixture is heated to drive the reaction to completion. Following the complete hydrolysis of the ester, the reaction is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the resulting carboxylate salt and precipitate the desired this compound. orgsyn.org The general efficiency of this method is demonstrated in the hydrolysis of structurally similar heterocyclic esters, such as methyl 5-chloropyrazine-2-carboxylate, which can be converted to its carboxylic acid in high yield. researchgate.net

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. This involves the careful selection of catalysts, solvents, temperature, and reagents.

Catalyst Systems (e.g., Ni, Cu, Pd/Cu)

Modern synthetic methods for oxazoles heavily rely on transition metal catalysis to achieve high efficiency and selectivity. Nickel, copper, and palladium-based systems are particularly prominent.

Copper (Cu) catalysts are effective in the intramolecular cyclization of functionalized enamides to form the oxazole ring. nih.gov For instance, enamides derived from the ring-opening of 2-phenyloxazol-5-one precursors can be cyclized using copper catalysts to yield 2-phenyl-4,5-substituted oxazoles. This method is valuable for introducing functionalities like esters at the 4-position, which can then be further manipulated. nih.gov

Nickel (Ni) catalysts are primarily used in cross-coupling reactions to functionalize the oxazole ring. A notable application is the Nickel-catalyzed Suzuki-Miyaura coupling. In this strategy, a 5-(triazinyloxy)oxazole intermediate, formed from a carboxylic acid and an amino acid, is coupled with a boronic acid. This approach allows for the modular construction of 2,4,5-trisubstituted oxazoles and represents a powerful method for introducing diversity at the 5-position.

| Catalyst System | Precursor | Reagents | Conditions | Yield | Ref |

| NiCl₂(dppf) | 5-(Triazinyloxy)oxazole | Phenylboronic acid, K₃PO₄, LiCl | Toluene (B28343), 4 h | 65% | |

| NiCl₂(dppf) | 5-(Triazinyloxy)oxazole | Phenylboronic acid, K₃PO₄, LiCl | Xylene, 139 °C, 4 h | 53% | |

| NiCl₂(dppf) | 5-(Triazinyloxy)oxazole | Phenylboronic acid, K₃PO₄, LiCl | Toluene, Microwave, 200°C, 5 min | 32% |

Palladium (Pd) and Palladium/Copper (Pd/Cu) systems are also pivotal. Palladium catalysts can be used to cyclize N-benzoyl-aminoalkene precursors into oxazoline (B21484) intermediates, which can then be oxidized to the corresponding carboxylic acid. google.com While a dedicated Pd/Cu system for the direct synthesis of this compound is not prominently documented, these metals are famously paired in Sonogashira coupling reactions. This suggests a potential optimization strategy where a halo-oxazole precursor could be coupled with a terminal alkyne, followed by oxidation of the alkyne to a carboxylic acid, thereby functionalizing the C5 position.

Solvent Systems and Temperature Control

The choice of solvent and the precise control of temperature are paramount in the synthesis of oxazole derivatives, directly influencing reaction rates, yields, and purity. In the synthesis of related oxazolone structures, which are precursors to the target acid, mixtures including ethanol, acetic anhydride, and glacial acetic acid are utilized. core.ac.uk The Erlenmeyer synthesis, a classic method for producing oxazolones, often involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride, which acts as both a dehydrating agent and a solvent. researchgate.netyoutube.com

Temperature control is crucial. For instance, the cyclization of N-benzoyl-aminoalkene precursors using a palladium catalyst might be performed at temperatures ranging from 40 to 100°C, depending on the specific substrates and catalytic system. google.com Subsequent oxidation steps to form the carboxylic acid can involve a mixed solvent system of acetonitrile/carbon tetrachloride/water. google.com In the derivatization of similar heterocyclic carboxylic acids, purification often involves recrystallization from solvents like tetrahydrofuran (THF), hexane, and methanol, with temperature adjustments to control solubility and crystal formation. google.com

Table 1: Solvent and Temperature Conditions in Oxazole Synthesis

| Synthetic Step | Solvent System | Temperature Range | Reference |

|---|---|---|---|

| Erlenmeyer Condensation (Oxazolone formation) | Acetic Anhydride, Ethanol, Glacial Acetic Acid | Not specified, typically elevated | core.ac.uk |

| Palladium-Catalyzed Cyclization | Not specified | 40-100°C | google.com |

| Oxidation to Carboxylic Acid | Acetonitrile/Carbon Tetrachloride/Water | Not specified | google.com |

| Recrystallization/Purification | THF, Hexane, Methanol, Water | Cooling from 50°C to 0°C | google.com |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign methods. ckthakurcollege.net Green chemistry principles are being applied to the synthesis of oxazole and related heterocyclic compounds to reduce waste, avoid hazardous substances, and improve energy efficiency. ckthakurcollege.netresearchgate.net

One approach involves the use of heterogeneous, reusable catalysts, such as copper oxide nanoparticles on activated carbon or magnetically separable Ag@Fe2O3 core-shell nanoparticles. ckthakurcollege.netnih.gov These catalysts can facilitate reactions in greener solvents like PEG-400 or even at room temperature, offering high yields and easy separation and recycling of the catalyst. ckthakurcollege.netnih.gov

Microwave-assisted synthesis represents another significant green methodology. researchgate.netrjstonline.com This technique can dramatically reduce reaction times from hours to minutes and often proceeds under solvent-free conditions, minimizing the use of volatile organic compounds. researchgate.net For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, structurally related to oxazoles, has been achieved efficiently using microwave irradiation, which is faster and involves less corrosive chemicals than conventional heating. researchgate.net The use of organocatalysts like L-proline in the synthesis of oxazol-5(4H)-one derivatives also presents an environmentally non-hazardous alternative to metal catalysts. researchgate.net

Table 2: Green Chemistry Strategies in Heterocycle Synthesis

| Green Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Heterogeneous Nanocatalysis | Reusable, magnetically separable, non-toxic solvent (e.g., PEG-400), ligand-free conditions. | Synthesis of 2-phenyl benzoxazole (B165842) derivatives. | ckthakurcollege.net |

| Microwave Irradiation | Reduced reaction time, solvent-free conditions, high efficiency. | Synthesis of oxadiazole and oxazolone derivatives. | core.ac.ukresearchgate.net |

| Organocatalysis | Use of non-hazardous, readily available catalysts like L-proline. | Synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-ones. | researchgate.net |

| Biocatalysis | Use of whole cells (e.g., Baker's Yeast) for reductions. | Reduction of phenylacetaldehyde (B1677652) to 2-phenylethanol. | researchgate.net |

Synthesis of Derivatized this compound Analogues

The core structure of this compound serves as a scaffold for the synthesis of a diverse range of analogues, allowing for systematic exploration of structure-activity relationships.

Structural Modification at Carboxylic Acid Position (e.g., amides, esters)

The carboxylic acid group is a versatile handle for derivatization, most commonly to form esters and amides. Standard peptide coupling reagents are frequently employed for amide synthesis. These include BOP (benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DCC (N,N′-dicyclohexylcarbodiimide), which activate the carboxylic acid for reaction with an amine. nih.gov Another efficient method involves the use of Deoxo-Fluor reagent, which can facilitate the one-pot conversion of carboxylic acids to amides under mild conditions. nih.gov

Esterification can be achieved through various standard methods. For instance, refluxing related imidazole-5-carboxylates in butylamine (B146782) or cyclopropylamine (B47189) has been used to convert esters to the corresponding amides. nih.gov The synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a related heterocyclic system, has also been extensively reported, highlighting the commonality of this synthetic transformation. nih.gov

Substitution on the Phenyl Ring and Oxazole Ring

Introducing substituents onto the phenyl and oxazole rings is a key strategy for creating analogues. This is often accomplished by using appropriately substituted starting materials. For example, the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives starts with various aromatic aldehydes, which results in different substituents on the benzylidene moiety. core.ac.ukresearchgate.net

More advanced techniques involve cross-coupling reactions. For instance, a 5-(triazinyloxy)oxazole can be coupled with various phenylboronic acids using a Nickel catalyst (NiCl2(dppf)) in toluene at 110 °C to introduce substituted phenyl groups at the 5-position of the oxazole ring. beilstein-journals.org This method allows for the creation of 2,4,5-trisubstituted oxazoles. beilstein-journals.org Similarly, substituted 2-phenylthiazole-4-carboxamides have been prepared to explore the effects of substituents like methoxy (B1213986) and fluoro groups on the 2-phenyl ring. nih.gov

Stereoselective Synthesis of Analogues

The creation of single-enantiomer derivatives is crucial when a molecule interacts with a chiral biological environment. Stereoselective synthesis of oxazole analogues can be achieved by employing chiral building blocks or catalysts. One documented approach for a related structure involves the palladium-catalyzed cyclization of an N-benzoyl-aminoalkene derived from an α-amino acid. google.com This method can produce chiral 4,5-dihydro-oxazole-5-carboxylic acid esters, such as (4S-trans)-4,5-dihydro-4-cyclohexylmethyl-2-phenyl oxazole-5-carboxylic acid methyl ester. google.com The chirality of the starting amino acid is transferred to the final product, demonstrating a stereoselective pathway. google.com While specific examples for this compound are less common in the provided results, the principles from related systems are directly applicable.

Reactivity and Reaction Mechanisms of 2 Phenyloxazole 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group that dictates a significant portion of the reactivity of 2-phenyloxazole-5-carboxylic acid. This moiety can undergo a variety of transformations, including esterification, amidation, decarboxylation, and conversion to more reactive acyl derivatives like acid chlorides and anhydrides.

Esterification Reactions

Esterification of this compound can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Another effective method involves the in-situ activation of the carboxylic acid. For instance, the use of coupling agents can facilitate esterification under milder conditions. One such strategy employs benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These activated intermediates are then readily attacked by alcohols to form the corresponding esters. researchgate.net

A more recent development involves the use of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride to generate a reactive intermediate that facilitates esterification. nih.gov This method has been shown to be effective for a range of carboxylic acids and alcohols. nih.gov Pivalic anhydride (B1165640) can also be used to activate the carboxylic acid, which then reacts with an alcohol in the presence of a catalyst like sodium thiosulfate (B1220275) to yield the phenolic ester. arkat-usa.org

Amidation Reactions (e.g., using DCC)

The formation of amides from this compound is a crucial transformation, particularly in the synthesis of biologically active molecules. Direct reaction with an amine is often difficult due to the basic nature of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, activating agents are employed.

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for amidation. libretexts.org In this process, the carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate. This intermediate serves as a good leaving group and is subsequently displaced by an amine through nucleophilic attack to form the amide. libretexts.org This method is fundamental in peptide synthesis. libretexts.org

Other coupling agents can also be utilized for the amidation of carboxylic acids. For example, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient and selective coupling agent for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. lookchemmall.com Furthermore, a silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides presents a modern approach to amide bond formation. nih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, from heteroaromatic carboxylic acids can be achieved under specific conditions. For various heteroaromatic carboxylic acids, a highly efficient protodecarboxylation is catalyzed by silver carbonate (Ag₂CO₃) and acetic acid in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method has also been shown to be effective for the selective monoprotodecarboxylation of certain aromatic dicarboxylic acids. organic-chemistry.org

Another pathway for decarboxylation involves catalysis by copper(I) oxide and 1,10-phenanthroline (B135089) under microwave irradiation. organic-chemistry.org This method is notable for its ability to convert even non-activated benzoates in high yields. organic-chemistry.org While these are general methods, the specific application to this compound would depend on the compatibility of the oxazole (B20620) ring with the reaction conditions. Kinetic studies on the decarboxylation of related heterocyclic carboxylic acids, such as 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids, suggest that the mechanism can vary depending on the proton activity of the medium. rsc.org

Formation of Acid Chlorides and Anhydrides

The carboxylic acid group of this compound can be converted into more reactive derivatives like acid chlorides and anhydrides. Acid chlorides are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). pressbooks.pub These reagents transform the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the formation of the acyl chloride. pressbooks.pub

Acid anhydrides can be prepared from the corresponding acid chloride by reacting it with the carboxylic acid or its carboxylate salt. pressbooks.pubmasterorganicchemistry.comlibretexts.org This reaction is often carried out in the presence of a weak base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. pressbooks.pub Anhydrides can also be formed by the dehydration of two carboxylic acid molecules, though this typically requires harsh conditions. aklectures.com The use of an acid chloride as an intermediate is a more common and milder method for preparing both symmetric and mixed anhydrides. pressbooks.pub

Reactions of the Oxazole Ring System

The oxazole ring in this compound is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution is influenced by the presence of the deactivating carboxylic acid group and the phenyl substituent.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The feasibility and regioselectivity of SEAr on the oxazole ring of this compound are governed by the electronic properties of the ring and its substituents.

The oxazole ring itself is considered an electron-rich heterocycle, which would typically make it reactive towards electrophiles. However, the carboxylic acid group at the 5-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. wikipedia.org This deactivation means that harsher reaction conditions may be required compared to unsubstituted or activated aromatic systems. wikipedia.org

The phenyl group at the 2-position will also influence the reactivity and regioselectivity of substitution on the oxazole ring. The nitrogen atom in the oxazole ring is electronegative and will direct electrophilic attack away from adjacent positions. The substitution pattern will be a result of the interplay between the directing effects of the phenyl group, the deactivating effect of the carboxylic acid, and the inherent reactivity of the oxazole ring.

Common electrophilic aromatic substitution reactions include halogenation (with Cl₂ or Br₂ and a Lewis acid catalyst), nitration (with nitric acid and sulfuric acid), and sulfonation (with fuming sulfuric acid). masterorganicchemistry.comyoutube.comlibretexts.org For this compound, these reactions would likely require forcing conditions, and the substitution would be expected to occur at a position on the oxazole ring determined by the combined electronic effects of the substituents. For instance, nitration of similar phenyl-substituted oxazoles can lead to the introduction of a nitro group onto the phenyl ring, as seen in the related compound 5-(4-Nitro-phenyl)-oxazole-2-carboxylic acid. chemicalbook.com

Nucleophilic Attack and Ring Opening

The oxazole ring in this compound and its derivatives can be susceptible to nucleophilic attack, often leading to ring-opening reactions. The electron-withdrawing nature of the C=N bond and the adjacent oxygen atom renders the C2 and C5 positions of the oxazole ring electrophilic. However, the presence of the carboxylic acid group at C5 can modulate this reactivity.

Under basic conditions, strong nucleophiles can attack the oxazole ring. For instance, treatment of related oxazolium salts with hydroxide (B78521) or other strong nucleophiles can lead to cleavage of the oxazole ring. While specific studies on this compound are limited, the general mechanism involves the attack of a nucleophile at an electrophilic carbon of the ring, followed by a series of bond cleavages that result in an open-chain product. The specific outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

It has been observed in related systems, such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one, that nucleophilic attack by various oxygen, nitrogen, and carbon nucleophiles can lead to ring-opening, followed by subsequent cyclization to form different functionalized oxazoles. google.com This suggests that the oxazole ring in this compound could potentially undergo similar transformations, although the carboxylic acid group would likely influence the reaction pathway.

Metallation and Derivatization (e.g., lithiation at C-5)

Metallation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. In the case of this compound, direct lithiation at the C5 position of the oxazole ring is complicated by the presence of the acidic carboxylic acid proton. Strong bases like n-butyllithium would preferentially deprotonate the carboxylic acid.

To achieve C5-lithiation, a protection strategy for the carboxylic acid group would likely be necessary. For example, conversion of the carboxylic acid to an ester or an amide would allow for subsequent directed metallation. Alternatively, a di-lithiation strategy using an excess of a strong lithium base could potentially lead to the formation of a dianion, with one negative charge on the carboxylate and another at the C5 position of the oxazole ring.

Studies on related oxazole systems have demonstrated the feasibility of lithiation. For instance, 5-methoxy-2-phenyloxazole can be deprotonated at the C4 position using n-butyllithium. sci-hub.se In another example, lithiation of 4-bromo-5-methyl-2-phenyloxazole with n-butyllithium occurs via halogen-metal exchange at the C4 position. core.ac.uk While these examples involve lithiation at C4, they highlight the potential for direct deprotonation of the oxazole ring. The acidity of the C5-proton in this compound (or its protected derivatives) would be a critical factor in determining the feasibility of direct C5-lithiation.

Oxidation and Reduction of the Oxazole Ring

The oxazole ring can undergo both oxidation and reduction, although it is generally considered a relatively stable aromatic system.

Oxidation: The oxidation of the oxazole ring in this compound has not been extensively studied. However, research on other 2H-oxazoles has shown that they can be oxidized to 2-oxazolones. google.com This ring oxidation is catalyzed by enzymes such as aldehyde oxidase and proceeds via a mechanism involving a molybdenum hydroxylase. This suggests that, under specific biological or chemical oxidative conditions, the oxazole ring of this compound could potentially be converted to the corresponding 2-oxazolone derivative.

Reduction: The reduction of the oxazole ring is also not a commonly reported transformation, reflecting its aromatic stability. Catalytic hydrogenation under harsh conditions might lead to the reduction of the oxazole ring, potentially cleaving the ring system altogether. The phenyl substituent would also be susceptible to hydrogenation under such conditions. The carboxylic acid group, however, is generally resistant to catalytic hydrogenation. More specific reducing agents would be required to selectively reduce the oxazole ring without affecting the phenyl group.

Reactivity of the Phenyl Substituent

Substituent Effects on Reactivity (e.g., electron-withdrawing groups)

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic properties of the 2-(oxazol-5-yl)carboxylic acid substituent. The carboxylic acid group is a well-established electron-withdrawing group and, as such, deactivates the aromatic ring to which it is attached.

The oxazole ring itself is generally considered to be an electron-withdrawing group due to the presence of the electronegative nitrogen and oxygen atoms. Therefore, the combined effect of the oxazole ring and the carboxylic acid group is a strong deactivation of the phenyl ring, making it less susceptible to electrophilic attack compared to benzene.

The presence of additional electron-withdrawing groups on the phenyl ring would further deactivate the ring, making electrophilic substitution even more challenging. Conversely, the presence of electron-donating groups on the phenyl ring would activate the ring, counteracting the deactivating effect of the oxazole-5-carboxylic acid moiety to some extent.

Aromatic Substitution Reactions on the Phenyl Ring

Given the deactivating and meta-directing nature of the carboxylic acid group, electrophilic aromatic substitution reactions on the phenyl ring of this compound are expected to occur at the meta-positions relative to the point of attachment of the oxazole ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the meta-position of the phenyl ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would likely result in the corresponding meta-halogenated derivative.

Sulfonation: Fuming sulfuric acid would introduce a sulfonic acid group at the meta-position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings. Therefore, it is unlikely that this compound would undergo these reactions under standard conditions.

The general mechanism for these electrophilic aromatic substitution reactions involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex). nih.govnih.gov The deactivating nature of the oxazole-5-carboxylic acid substituent destabilizes this intermediate, thus slowing down the reaction rate. The preference for meta-substitution arises because the positive charge in the sigma complex for meta-attack is never placed on the carbon atom directly attached to the deactivating substituent, which is a more stable arrangement compared to ortho and para attack.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specifically for the key transformations of this compound are not extensively reported in the literature. However, the mechanisms of the reactions it is likely to undergo can be inferred from the well-established mechanisms for similar classes of compounds.

For instance, any nucleophilic attack on the oxazole ring would proceed through a standard addition-elimination or ring-opening mechanism, dictated by the nature of the nucleophile and the stability of the intermediates. The mechanism of electrophilic aromatic substitution on the phenyl ring would follow the classical two-step process involving the formation of a sigma complex.

Further computational and experimental studies are needed to fully elucidate the specific mechanistic pathways and transition states for the reactions of this compound, taking into account the unique electronic and steric influences of its constituent functional groups.

Computational Chemistry for Reaction Pathway Elucidation

DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of oxazole derivatives. irjweb.com Methods like B3LYP with a 6-311G++(d,p) basis set are employed to optimize the molecular structure and calculate key parameters. irjweb.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's reactivity; a smaller gap suggests higher reactivity as less energy is required to remove an electron from the HOMO. irjweb.com Such calculations can reveal that a compound is highly reactive and likely to interact strongly with other species. irjweb.com

In the context of specific reactions, computational studies can map out entire reaction pathways. For instance, in thermal rearrangements of related heterocyclic systems, DFT has been used to study the competitive reaction routes. nih.gov By calculating the energy profiles of different pathways, such as the Boulton-Katritzky rearrangement, researchers can determine the most energetically favorable mechanism. nih.gov These studies can interpret how one derivative rearranges into a more stable oxazole structure through a cascade of reactions involving intermediate species. nih.gov

Furthermore, computational models help in understanding and predicting the outcomes of synthetic strategies. The in-situ activation of carboxylic acids for the synthesis of oxazoles, for example, can be rationalized through proposed mechanisms involving intermediates like acylpyridinium salts. acs.org While direct computational studies on this compound are not extensively detailed in the provided results, the principles from related oxazole and thiazole (B1198619) systems are highly applicable. nih.gov DFT analysis is frequently used to optimize the geometry of ligands for molecular docking studies, which helps in understanding potential biological interactions. nih.gov

Table 1: Computational Methods in the Study of Oxazole Derivative Reactivity

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Optimized structure, HOMO-LUMO energies, chemical reactivity parameters. irjweb.com | Predicts high reactivity, elucidates electronic structure, and determines energetically favored reaction pathways. irjweb.comnih.gov |

| B3LYP/6-311G++(d,p) | Calculation of molecular properties. irjweb.com | Provides specific values for chemical potential, hardness, and electrophilicity, indicating reactivity. irjweb.com |

Spectroscopic Monitoring of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. Spectroscopic techniques are indispensable for the real-time, in-situ monitoring of reactions involving this compound and its derivatives.

A comprehensive understanding of the molecule's electronic structure is fundamental to interpreting spectroscopic data. Studies on the core spectroscopy of oxazole itself, using techniques like X-ray photoelectron spectroscopy (XPS) and X-ray absorption (XA) spectroscopy, provide this essential groundwork. osti.govnih.gov These analyses, supported by theoretical calculations, help assign spectral features and understand the influence of electronic correlation and relaxation effects, which is crucial for interpreting spectra during a chemical reaction. nih.gov

In synthetic applications, spectroscopic methods are vital for characterization. The synthesis of oxazoles from carboxylic acids and isocyanoacetates involves the formation of proposed intermediates such as acylpyridinium salts. acs.org While direct spectroscopic observation of such an intermediate for this compound isn't detailed, analogous reaction monitoring is standard practice. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to track the disappearance of the carboxylic acid starting material and the appearance of the oxazole product.

For example, in the characterization of related heterocyclic carboxylic acids, ¹H and ¹³C NMR are critical. The carboxylic acid proton typically appears as a broad singlet at a characteristic chemical shift (e.g., δ ~12–14 ppm), which would disappear as the reaction proceeds. Similarly, changes in the IR spectrum, particularly the carbonyl (C=O) stretch of the carboxylic acid, would be monitored. Mass spectrometry (LCMS) is also a key tool, used to confirm the mass of the final product and any stable intermediates, as shown in the preparation of this compound where a mass of m/z 188 [M-H]⁻ was observed. google.com

Time-resolved spectroscopy, although not specifically detailed for this compound in the search results, is a powerful method for studying photo-induced reactions in heterocyclic systems. osti.gov These techniques can follow ultrafast processes and help distinguish between different reaction mechanisms that might lead to similar products. osti.gov

Table 2: Spectroscopic Techniques for Characterizing this compound and Its Reactions

| Spectroscopic Technique | Information Obtained | Example Application |

|---|---|---|

| ¹H & ¹³C NMR | Structural confirmation of reactants and products. | Identifying protons of the phenyl and oxazole rings and the disappearance of the carboxylic acid proton signal upon reaction. |

| Mass Spectrometry (LCMS) | Confirmation of molecular weight of products and intermediates. google.com | Confirming the formation of this compound with an observed m/z of 188 [M-H]⁻. google.com |

| X-ray Photoelectron Spectroscopy (XPS) | Understanding of core-level electronic structure. osti.govnih.gov | Provides fundamental data on the C, N, and O atoms in the oxazole ring, aiding in the interpretation of spectra from complex reaction mixtures. osti.govnih.gov |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Acylpyridinium salt |

Biological Activities and Medicinal Chemistry Applications of 2 Phenyloxazole 5 Carboxylic Acid Derivatives

Broad Spectrum Biological Activities of Oxazole (B20620) Scaffolds

The oxazole ring is a key structural motif found in numerous biologically active compounds and is considered a privileged scaffold in medicinal chemistry. Derivatives of 2-phenyloxazole-5-carboxylic acid, in particular, have been the subject of research for their potential therapeutic applications, demonstrating a wide range of biological activities. These activities stem from the unique electronic and structural properties of the oxazole core, which allow for diverse molecular interactions with various biological targets.

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, with this compound derivatives emerging as a promising class. Their mechanisms of action are varied, targeting different pathways involved in cancer cell proliferation and survival.

One of the key mechanisms by which oxazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. A study focused on a series of 5-phenyloxazole-2-carboxylic acid derivatives identified several compounds with significant cytotoxic effects. nih.gov Notably, N,5-diphenyloxazole-2-carboxamides, designed to mimic the known tubulin inhibitor ABT751, showed enhanced cytotoxicity. nih.gov

Compound 9 from this series demonstrated the most potent antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines, with IC₅₀ values of 0.78, 1.08, and 1.27 μM, respectively. nih.gov Further investigation into its mechanism revealed that it inhibits tubulin polymerization, leading to cell cycle arrest in the G₂/M phase. nih.gov Molecular docking studies suggest that compound 9 binds to the colchicine (B1669291) binding site on tubulin. nih.gov Importantly, this compound exhibited greater selectivity for cancer cells over normal human cells when compared to both ABT751 and colchicine. nih.gov

Table 1: Cytotoxicity of 5-phenyloxazole-2-carboxylic acid derivative (Compound 9)

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 9 | HeLa (Cervical Cancer) | 0.78 | nih.gov |

| Compound 9 | A549 (Lung Cancer) | 1.08 | nih.gov |

| Compound 9 | HepG2 (Liver Cancer) | 1.27 | nih.gov |

The biogenesis of microRNA (miRNA) is a critical cellular process, and its dysregulation is linked to various cancers. The interaction between the Dicer enzyme and the trans-activation response (TAR) RNA-binding protein (TRBP) is essential for the formation of the RNA-induced silencing complex (RISC) and proper RNA interference (RNAi) function. nih.gov Disrupting this interaction presents a novel strategy for cancer therapy.

A phenyloxazole derivative, CIB-3b , was identified as a compound that disrupts the TRBP-Dicer interaction in hepatocellular carcinoma (HCC). nih.govacs.org This initial lead scaffold was subsequently optimized, leading to the development of a more potent 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43 . nih.govacs.org The mechanism of these compounds involves the suppression of oncogenic miR-21 biosynthesis. This, in turn, increases the expression of tumor suppressor proteins PTEN and Smad7 and inhibits the AKT and TGF-β signaling pathways, ultimately reducing HCC cell proliferation and migration. nih.govacs.org

Beyond specific mechanisms like tubulin inhibition, various derivatives based on the 2-phenyloxazole (B1349099) scaffold have demonstrated broad cytotoxic activity against different cancer cell lines. In addition to the potent activity of compound 9 mentioned previously, other related structures have also been investigated. nih.gov

A series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were synthesized and evaluated for their cytotoxicity against the A549 lung cancer cell line using an SRB assay. researchgate.net Among the tested compounds, compound 1 (4-benzylidene-2-phenyloxazol-5(4H)-one) was found to be the most potent, with a CTC₅₀ value of 25 µg/ml. researchgate.net Furthermore, a study on macrooxazoles isolated from the fungus Phoma macrostoma reported that a mixture of two derivatives (macrooxazole B and macrooxazole D ) exhibited weak cytotoxic activity against tested cancer cell lines, with an IC₅₀ of 23 µg/mL. nih.gov

Table 2: General Cytotoxic Activity of 2-Phenyloxazole Derivatives

| Compound Class/Name | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HeLa | IC₅₀ | 0.78 µM | nih.gov |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | A549 | IC₅₀ | 1.08 µM | nih.gov |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | HepG2 | IC₅₀ | 1.27 µM | nih.gov |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one (Compound 1) | A549 | CTC₅₀ | 25 µg/ml | researchgate.net |

| Mixture of Macrooxazole B and D | Cancer Cell Lines | IC₅₀ | 23 µg/mL | nih.gov |

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 2-phenyloxazole scaffold has been investigated for its potential to yield compounds with antibacterial, antifungal, and antiviral properties.

Research into a series of 2-phenyl-benzoxazole derivatives, synthesized from 4-Benzoxazol-2-yl-phenylamine, revealed significant antimicrobial activity. derpharmachemica.comresearchgate.net These compounds were tested against a panel of bacteria, including Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, and fungi such as Aspergillus niger and Candida albicans. derpharmachemica.com Compounds 2b , 2c , and 2d from the series demonstrated the highest antibacterial activity, while compounds 2b , 2c , 2d , and 2h showed good antifungal activity when compared to standard drugs Ciprofloxacin and Fluconazole. derpharmachemica.com

Furthermore, natural products containing the oxazole moiety have shown antimicrobial potential. Macrooxazoles isolated from the plant pathogenic fungus Phoma macrostoma were evaluated for their biological activities. nih.gov The new compound macrooxazole C exhibited weak-to-moderate antimicrobial activity. nih.gov Several of these macrooxazole derivatives also interfered with the biofilm formation of Staphylococcus aureus, a critical virulence factor in chronic infections. nih.gov

While direct studies on the antiviral activity of this compound are limited in the reviewed literature, related heterocyclic systems have shown promise. Substituted benzoxazoles are reported to possess antiviral properties. researchgate.net Additionally, a series of 2,3-disubstituted quinazolin-4(3H)-ones, which are structurally related heterocyclic compounds, were synthesized and evaluated for antiviral activity. One derivative, MBR2 , exhibited distinct antiviral activity against Herpes simplex virus (HSV-1 and -2) and vaccinia viruses, with an IC₅₀ of 12 µg/ml. nih.govnih.govsemanticscholar.org

Inflammation is a key pathological process in many diseases, and enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are major targets for anti-inflammatory drugs. While research focusing specifically on the anti-inflammatory potential of this compound derivatives is not extensive, studies on related molecular structures suggest this could be a fruitful area of investigation.

For instance, piperazine (B1678402) derivatives have been designed and evaluated as novel dual COX-2/5-LOX inhibitors with significant anti-inflammatory and analgesic effects. rsc.org Similarly, a series of new phenylbutanal derivatives and their corresponding carboxylic acids were synthesized and showed potent inhibition of COX and 5-LOX enzymes, with some compounds demonstrating encouraging in vivo anti-inflammatory activity. nih.gov These findings highlight the potential for developing oxazole-based compounds as anti-inflammatory agents, though more targeted research on the this compound scaffold itself is required.

Antidiabetic and Antiobesity Effects

Derivatives of this compound have emerged as significant candidates in the search for new treatments for metabolic disorders such as diabetes and obesity. Their therapeutic potential stems from their ability to interact with various biological targets that are crucial in the regulation of glucose and lipid metabolism.

DGAT-1 Inhibitors: Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final step in triglyceride synthesis. nih.govmedchemexpress.com The inhibition of DGAT-1 is considered a promising approach for managing obesity and type 2 diabetes. nih.govmedchemexpress.com Research has led to the discovery of potent and selective this compound derivatives as DGAT-1 inhibitors. nih.govgoogle.comnih.gov For example, a series of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides have been developed, with some compounds demonstrating dose-dependent weight gain inhibition and improved glucose tolerance in diet-induced obese rat models. nih.gov These findings highlight the potential of this class of compounds as orally active agents for treating obesity and diabetes. nih.govnih.gov

PPAR Agonists: Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are central to the regulation of lipid and glucose homeostasis. Agonists of these receptors are used in the treatment of dyslipidemia and type 2 diabetes. Certain this compound derivatives have been investigated as PPAR agonists, indicating their potential to modulate these metabolic pathways.

PTP-1B Inhibitors: Protein-tyrosine phosphatase 1B (PTP-1B) negatively regulates insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.gov Some oxazole carboxylic acid-based compounds have been identified as PTP-1B inhibitors. nih.govdrugbank.com Guided by X-ray crystallography, structure-activity relationship (SAR) studies have been conducted to develop more potent and selective inhibitors. nih.gov

DPP-IV Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is an enzyme responsible for the degradation of incretin (B1656795) hormones, which play a role in stimulating insulin secretion. By inhibiting DPP-IV, the action of these hormones is prolonged, leading to better glycemic control. The this compound scaffold has been explored for its potential to yield effective DPP-IV inhibitors.

Immunomodulatory Effects

Some derivatives of the closely related 2-phenylbenzoxazole-5-carboxylic acid have demonstrated notable anti-inflammatory activity. nih.gov For instance, 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid exhibited significant anti-inflammatory effects, with its activity being nearly equivalent to the standard drug ibuprofen (B1674241) in in vitro assays. nih.gov Molecular docking studies suggest that these compounds may exert their effects by interacting with targets such as cyclooxygenase-2 (COX-2). nih.gov

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, and derivatives of this compound that incorporate phenolic moieties are of interest for their potential to combat oxidative stress. nih.govresearchgate.netmdpi.comscilit.comresearchgate.net Oxidative stress is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders. nih.govscilit.com The antioxidant capacity of these molecules is influenced by the number and position of hydroxyl groups on the aromatic rings. researchgate.netresearchgate.netresearchgate.net Studies on related phenolic acids have shown that their ability to scavenge free radicals is a key mechanism of their antioxidant action. researchgate.netmdpi.comscilit.com

Anticonvulsant Agents

The therapeutic potential of oxazole derivatives extends to the central nervous system, with some compounds being investigated as anticonvulsant agents. nih.govmdpi.commdpi.comresearchgate.netdntb.gov.ua For example, research on 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, which share structural similarities, has shown that certain substitutions can lead to significant anticonvulsant effects in pentylenetetrazole-induced seizure models. nih.gov The structure-activity relationship studies in this area suggest that specific electronic features on the phenyl rings are crucial for activity. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Position and Nature on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the type and placement of substituents on the phenyl ring. nih.govnih.govnih.goviomcworld.com

Nature and Position of Substituents: SAR studies have shown that both the electronic nature (electron-withdrawing or electron-donating) and the position (ortho, meta, para) of substituents are critical for activity. researchgate.netfrontiersin.org For instance, in a series of 2-(halophenyl)benzoxazole-5-carboxylic acids, a chloro group at the meta-position of the phenyl ring resulted in significant anti-inflammatory activity, while a chloro group at the para-position led to potent cytotoxic activity against a human prostate carcinoma cell line. nih.gov This highlights how subtle changes in substituent position can dramatically alter the biological activity profile. Furthermore, the presence of hydroxyl groups, particularly in ortho and para positions, can enhance antioxidant activity due to resonance stabilization and the ability to form intramolecular hydrogen bonds. researchgate.net

Table 1: Effect of Substituent Position on the Biological Activity of 2-(Halophenyl)benzoxazole-5-carboxylic Acids

| Compound | Substituent | Position | Biological Activity |

|---|---|---|---|

| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | Chloro | meta | Significant anti-inflammatory activity nih.gov |

| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | Chloro | para | Excellent cytotoxic activity nih.gov |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. tandfonline.comnih.govnih.govrsc.orgbohrium.comnih.govbaranlab.orgresearchgate.net

Tetrazole for Carboxylic Acid: A classic example of bioisosteric replacement is the substitution of a carboxylic acid group with a tetrazole ring. tandfonline.comnih.govcambridgemedchemconsulting.com The tetrazole group has a similar pKa to the carboxylic acid and can engage in comparable interactions with biological targets. cambridgemedchemconsulting.com This modification can offer advantages such as improved metabolic stability and increased lipophilicity, which may enhance oral bioavailability. tandfonline.comnih.gov In the context of drug design, this strategy has been successfully employed to mitigate issues associated with the metabolism of carboxylic acids, such as the formation of reactive acyl glucuronides. nih.govcambridgemedchemconsulting.com

Table 2: Comparison of Carboxylic Acid and Tetrazole as Bioisosteres

| Feature | Carboxylic Acid | Tetrazole |

|---|---|---|

| Acidity (pKa) | Similar | Similar cambridgemedchemconsulting.com |

| Interactions | Can form key interactions with biological targets | Can mimic the interactions of a carboxylic acid tandfonline.com |

| Metabolic Stability | Can undergo metabolic transformations | Generally more metabolically stable tandfonline.com |

| Lipophilicity | Generally lower | Can be higher, potentially improving bioavailability tandfonline.com |

Conformational Analysis and Bioactivity Correlation

The biological activity of derivatives based on the phenyloxazole scaffold is intrinsically linked to their three-dimensional conformation and the specific chemical groups attached to the core structure. Structure-activity relationship (SAR) studies on related isomers, such as 5-phenyloxazole-2-carboxylic acid derivatives, provide critical insights into this correlation. For instance, in a series of N,5-diphenyloxazole-2-carboxamides, which mimic the known tubulin inhibitor ABT-751, specific substitutions on the N-phenyl ring were found to significantly influence cytotoxic activity. nih.gov

The orientation of the phenyl rings and the carboxamide linker dictates how the molecule fits within its biological target. Molecular docking studies have suggested that these derivatives can occupy the same binding pocket as established agents, and the potency of their biological effect is highly dependent on this fit. nih.gov The replacement of a flexible double bond in similar inhibitor classes with a rigid five-membered ring to maintain a specific cis-like structure has also been shown to be a successful strategy, underscoring the importance of a constrained and optimal conformation for bioactivity. nih.gov The relationship is clear: modifications to the chemical structure alter the molecule's conformation, which in turn directly modulates its ability to interact with its target and exert a biological effect.

Molecular Mechanism of Action

Derivatives of the phenyloxazole carboxylic acid scaffold have been shown to interact with distinct molecular targets depending on their specific structural modifications.

One primary target is the protein tubulin , which is essential for microtubule formation and cell division. nih.gov Certain 5-phenyloxazole-2-carboxylic acid derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By disrupting the assembly of microtubules, these compounds effectively halt cell division, making them valuable candidates for anticancer research. nih.gov The interaction is typically non-covalent, involving hydrogen bonds and hydrophobic interactions within a specific binding pocket on the tubulin protein. nih.govmdpi.com

A different set of derivatives from the related 2-phenyl-5-trifluoromethyloxazole-4-carboxamide class has been developed to target Diacylglycerol Acyltransferase-1 (DGAT-1) . nih.gov DGAT-1 is a key enzyme in the synthesis of triglycerides. nih.gov By inhibiting this enzyme, these compounds can reduce triglyceride formation, presenting a potential therapeutic approach for managing obesity and type 2 diabetes. nih.gov This demonstrates the versatility of the phenyloxazole scaffold, where targeted chemical modifications can redirect its biological activity from anticancer targets to metabolic enzymes.

A significant mechanism for the anticancer activity of phenyloxazole derivatives is their interaction with the colchicine binding site on β-tubulin. nih.gov This site is a well-known target for a variety of microtubule-destabilizing agents. mdpi.comrsc.org Molecular docking studies have indicated that N,5-diphenyloxazole-2-carboxamide derivatives, such as a highly active compound designated as 'compound 9' in its study, bind within this specific pocket. nih.gov

The colchicine binding site is located at the interface between the α- and β-tubulin subunits. mdpi.com Molecules that bind here physically obstruct the curved-to-straight conformational change that tubulin must undergo to polymerize into microtubules. mdpi.com The binding of the inhibitor leads to the disassembly of microtubules, which are critical for forming the mitotic spindle during cell division. mdpi.com The interaction of the phenyloxazole derivative within this site is stabilized by specific interactions, such as hydrogen bonds with residues like Cys-241 on β-tubulin. nih.govmdpi.com The ability of these compounds to effectively occupy this site correlates directly with their potency as tubulin polymerization inhibitors. nih.gov

The primary and most well-documented effect of the tubulin-inhibiting phenyloxazole derivatives on cellular pathways is the induction of cell cycle arrest . nih.gov By disrupting microtubule dynamics, these compounds prevent the formation of a functional mitotic spindle, a critical apparatus for separating chromosomes during cell division. nih.govmdpi.com This disruption activates the spindle assembly checkpoint, causing the cell to halt its progression through the cell cycle, specifically arresting in the G2/M phase (the gap 2 and mitosis phase). nih.gov

Prolonged arrest in the G2/M phase ultimately triggers the cell's apoptotic machinery, leading to programmed cell death. nih.gov This mechanism is a hallmark of many successful chemotherapeutic agents that target microtubules. nih.gov Studies on 5-phenyloxazole-2-carboxylic acid derivatives confirmed that their antiproliferative activity is a direct result of this G2/M phase arrest. nih.gov Similarly, related phenyl-pyridine-2-carboxylic acid derivatives were also found to induce cell cycle arrest in mitosis, which was followed by apoptosis. nih.gov The overactivation of pathways like TGF-β has been linked to chemoresistance by promoting cell cycle arrest in other contexts, but for these specific oxazole derivatives, the arrest is the direct mechanistic consequence of target engagement. nih.gov

Pharmacological and Toxicological Profiling (where mechanism-based research is available)

The biological potency of this compound derivatives and their isomers has been quantified through various in vitro assays, yielding key metrics such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

For anticancer applications, a lead compound from a series of N,5-diphenyloxazole-2-carboxamides, compound 9, demonstrated potent antiproliferative activities against several human cancer cell lines. nih.gov Notably, this compound exhibited greater selectivity for cancer cells over normal cells when compared to the reference drug ABT-751 and colchicine. nih.gov

Table 1: Anticancer Activity of Compound 9

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HeLa | Cervical Cancer | 0.78 |

| A549 | Lung Cancer | 1.08 |

Data sourced from a study on 5-phenyloxazole-2-carboxylic acid derivatives. nih.gov

In the context of metabolic diseases, derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide were evaluated for their ability to inhibit the DGAT-1 enzyme. A lead compound, designated 'compound 29', showed high potency in both enzymatic and cell-based assays. nih.gov

Table 2: DGAT-1 Inhibitory Activity of Compound 29

| Assay | Description | Value |

|---|---|---|

| DGAT-1 Enzyme Assay | Inhibition of the isolated enzyme | IC50 = 57 nM |

Data sourced from a study on 2-phenyl-5-trifluoromethyloxazole-4-carboxamides. nih.gov

In Vivo Studies (e.g., oral bioavailability, antitumor efficacy)

The in vivo therapeutic potential of derivatives related to this compound has been investigated, with studies highlighting their oral bioavailability and antitumor effects in animal models. These studies are crucial for establishing the drug-like properties of these compounds and their viability as clinical candidates.